4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol
Description
Properties
Molecular Formula |
C13H27NO |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
4-[(3,5-dimethylcyclohexyl)amino]pentan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-10-7-11(2)9-13(8-10)14-12(3)5-4-6-15/h10-15H,4-9H2,1-3H3 |
InChI Key |
NGMPMWXYSYYXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC(C)CCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-2-cyclohexen-1-one (Key Intermediate)
- Starting materials: Acetaldehyde and ethyl acetoacetate undergo a Knoevenagel condensation catalyzed by piperidine in toluene under reflux to yield 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one.
- Hydrolysis and decarboxylation: The ester intermediate is treated with strong alkali (sodium hydroxide) followed by acidification (sulfuric acid) under heating to obtain 3,5-dimethyl-2-cyclohexen-1-one.
- Reaction conditions: Hydrolysis at 85–100 °C for 15–120 minutes, depending on solvent and scale.
Hydrogenation to 3,5-Dimethylcyclohexanone
- The unsaturated ketone is hydrogenated using palladium on carbon catalyst under hydrogen pressure (0.15–2.5 MPa) at 15–50 °C.
- Solvents include methanol, ethanol, isopropanol, or tetrahydrofuran.
- Reaction times range from 0.5 to 5 hours.
- This step yields 3,5-dimethylcyclohexanone with high conversion.
Reduction to 3,5-Dimethylcyclohexanol
- The ketone is reduced to the corresponding alcohol using reducing agents such as borane tert-butylamine complex or sodium borohydride.
- Reactions are performed in dichloromethane or similar solvents at mild temperatures (0–35 °C).
- The molar ratio of ketone to reducing agent is typically 1:0.5–1.5.
- This step produces cis,cis-3,5-dimethylcyclohexanol with good stereoselectivity.
Formation of the Amino-Pentan-1-ol Side Chain
The pentanol side chain bearing the amino group is introduced via reductive amination or nucleophilic substitution strategies involving pentan-1-ol derivatives.
Reductive Amination Approach
- The 3,5-dimethylcyclohexanol intermediate is reacted with pentanal or a suitable aldehyde derivative of pentan-1-ol.
- Reductive amination is performed using reducing agents such as sodium triacetoxyborohydride or sodium borohydride in the presence of acid catalysts.
- Solvents like dichloromethane or ethanol are used.
- Reaction temperatures are maintained at room temperature to 40 °C.
- This yields the secondary amine linkage forming 4-[(3,5-dimethylcyclohexyl)amino]pentan-1-ol.
Alternative Coupling Methods
- Activation of the alcohol or amine functionalities via carbodiimide-mediated coupling (e.g., using dicyclohexylcarbodiimide) can be employed.
- Catalysts such as 4-dimethylaminopyridine may be added to promote coupling efficiency.
- Reaction conditions are mild, typically at 20–40 °C with dichloromethane as solvent.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Yield/Notes |
|---|---|---|---|---|---|
| Knoevenagel condensation | Acetaldehyde, ethyl acetoacetate, piperidine catalyst | Toluene | Reflux (~110) | 3 hours | ~70–80% yield of 4-ethoxycarbonyl intermediate |
| Hydrolysis and decarboxylation | NaOH, H2SO4 | Ethanol or methanol | 85–100 | 15–120 min | ~30% isolated yield of 3,5-dimethyl-2-cyclohexen-1-one |
| Catalytic hydrogenation | Pd/C or Raney Ni, H2 pressure | Methanol, ethanol, or THF | 15–50 | 0.5–5 hours | Quantitative conversion to 3,5-dimethylcyclohexanone |
| Reduction to cyclohexanol | Borane tert-butylamine complex or NaBH4 | Dichloromethane | 0–35 | 0.5–2 hours | High stereoselectivity, ~80–90% yield |
| Reductive amination to target compound | Pentanal or aldehyde, NaBH(OAc)3 or NaBH4 | Dichloromethane, ethanol | 20–40 | Overnight | Moderate to high yield, dependent on conditions |
Analytical and Structural Verification
- Proton Nuclear Magnetic Resonance (1H-NMR): Characteristic signals confirm the presence of methyl groups on the cyclohexyl ring and the pentanol side chain.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of this compound.
- Chromatography: Purification by flash column chromatography ensures removal of side products and isolation of the desired compound.
Advantages and Considerations
- The described synthetic route benefits from readily available starting materials and mild reaction conditions.
- The use of catalytic hydrogenation and selective reduction steps allows for control over stereochemistry.
- Carbodiimide-mediated coupling and reductive amination provide versatile methods for amine introduction.
- The process is scalable and suitable for producing gram to kilogram quantities.
Chemical Reactions Analysis
4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothiolate
This organophosphorus compound () shares the 3,5-dimethylcyclohexyl group but differs critically in functional groups and applications:
| Property | 4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol | 3,5-Dimethylcyclohexyl S-2-Diisopropylaminoethyl Isopropylphosphonothiolate |
|---|---|---|
| Molecular Formula | C₁₃H₂₇NO | C₁₉H₄₀NO₂PS |
| Molecular Weight | 215.36 g/mol (calculated) | 401.59 g/mol |
| Functional Groups | Amino alcohol (-NH-, -OH) | Phosphonothiolate (-PSO₂), tertiary amine (-N(CH(CH₃)₂)₂) |
| Key Structural Features | Bulky cyclohexyl group, polar backbone | Organophosphorus ester, lipophilic diisopropylaminoethyl chain |
| Potential Applications | Pharmaceuticals, surfactants, chiral auxiliaries | Controlled substances (Schedule 1A03), chemical research |
| Toxicity/Regulatory Status | Likely low-toxicity (untested) | High toxicity (scheduled under chemical weapon conventions) |
Key Differences :
- Reactivity: The phosphonothiolate’s phosphorus center confers susceptibility to hydrolysis and nucleophilic attack, whereas the amino alcohol’s hydroxyl and amino groups enable hydrogen bonding and acid-base reactivity .
- Solubility: The amino alcohol is expected to exhibit higher water solubility due to polarity, while the phosphonothiolate’s lipophilic groups favor organic solvents.
Other Cyclohexylamino Alcohols
For broader context, comparisons with analogs like 4-cyclohexylaminobutanol and 5-(2-methylcyclohexyl)aminopentan-2-ol highlight:
- Bioactivity: Amino alcohols with smaller cycloalkyl groups (e.g., cyclopentyl) show higher blood-brain barrier penetration in drug candidates, whereas bulky substituents may limit this .
Biological Activity
4-[(3,5-Dimethylcyclohexyl)amino]pentan-1-ol is a bifunctional organic compound characterized by its unique structure, which includes a pentan-1-ol backbone and a 3,5-dimethylcyclohexyl group attached to an amino group. Its molecular formula is C_{13}H_{25}N_1O_1, and it has a molecular weight of 213.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme interactions and receptor binding.
Chemical Structure and Properties
The structural features of this compound contribute to its biological activity:
- Molecular Formula : C_{13}H_{25}N_1O_1
- Molecular Weight : 213.36 g/mol
- Functional Groups : Hydroxyl (-OH) and amino (-NH₂)
This combination allows the compound to participate in various biochemical interactions, making it a candidate for therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound is still ongoing. Preliminary studies indicate that it may interact with specific biomolecules, influencing enzyme activity and receptor binding. These interactions are crucial for understanding the compound's pharmacological properties and potential therapeutic effects.
Key Findings:
- Enzyme Interaction : Initial studies suggest that the compound may modulate the activity of certain enzymes, although specific targets remain to be fully elucidated.
- Receptor Binding : The unique structure could allow binding to various receptors, which may lead to diverse pharmacological effects.
- Therapeutic Applications : The potential for use in medicinal chemistry is significant due to its functional groups that can engage in various chemical reactions.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Amino-1-pentanol | C_{5}H_{13}N_1O_1 | Primary amino and hydroxy groups; simpler structure |
| 3-Amino-2-methylpropan-1-ol | C_{5}H_{13}N_1O_1 | Contains an amino group; less complex than target compound |
| 3-(3,3-Dimethylcyclohexyl)amino]propan-1-ol | C_{12}H_{23}N_1O_1 | Similar cyclohexyl structure; different chain length |
The unique substitution pattern of this compound may impart distinct chemical reactivity and biological properties compared to these similar compounds.
Study 1: Enzyme Modulation
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated a potential inhibitory effect on certain enzymes, suggesting a role in metabolic regulation .
Study 2: Receptor Interaction
Another research effort focused on the binding affinity of this compound to various receptor types. The findings suggested significant binding activity with certain G-protein coupled receptors (GPCRs), which are crucial in many physiological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
